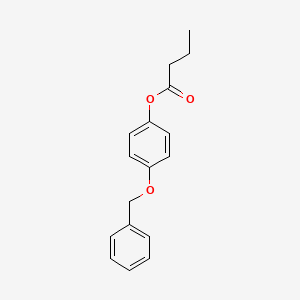

4-(Benzyloxy)phenyl butyrate

Description

Contextualization within Ester Chemistry and Phenolic Derivatives

4-(Benzyloxy)phenyl butyrate (B1204436) is fundamentally a phenolic ester. The synthesis of such esters typically involves the reaction of a phenol (B47542) with a carboxylic acid or its derivative. nih.gov The formation of an ester from a phenol, such as 4-(benzyloxy)phenol, and butyric acid is a classic esterification reaction. sigmaaldrich.comthermofisher.com These reactions can be catalyzed by acids or performed using more reactive acylating agents like acid chlorides or anhydrides to achieve higher yields.

Phenolic compounds are a broad class of chemical entities characterized by a hydroxyl group attached to an aromatic ring. nih.gov Their derivatives, including esters, are widely studied for their diverse biological activities and applications, ranging from pharmaceuticals to flavorings. nih.gov The modification of phenols through esterification can alter their physical and chemical properties, such as lipophilicity, which can in turn influence their biological behavior and potential as therapeutic agents.

Overview of Structurally Related Biologically Active Phenyl Butyrates and Benzyloxy-Containing Compounds

The scientific interest in 4-(Benzyloxy)phenyl butyrate is largely inferred from the well-documented biological activities of its structural relatives. These include phenyl butyrates, which have shown promise in clinical applications, and compounds containing the benzyloxy moiety, a common feature in medicinal chemistry.

A key structural analogue of the title compound is 4-phenylbutyrate (B1260699) (4-PBA). wikipedia.orggoogle.comgoogleapis.comgoogle.com Sodium 4-phenylbutyrate is used in the treatment of urea (B33335) cycle disorders. wikipedia.orgnih.gov Beyond this application, 4-PBA is a known inhibitor of histone deacetylases (HDACs). wikipedia.orgcaymanchem.com HDACs are enzymes that play a crucial role in gene regulation by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, 4-PBA can induce histone hyperacetylation, which leads to a more open chromatin structure and can reactivate the expression of certain genes. wikipedia.org

This mechanism of action has led to the investigation of 4-PBA as an anti-cancer agent, as it can induce cell cycle arrest, differentiation, and apoptosis in various tumor cells. caymanchem.com It is also being explored for its potential in treating protein misfolding diseases like cystic fibrosis and neurodegenerative disorders such as Huntington's disease and Parkinson's disease. wikipedia.orgnih.gov The therapeutic potential of 4-phenylbutyrate underscores the interest in other phenylbutyrate derivatives.

Table 1: Research on 4-Phenylbutyrate (4-PBA)

| Area of Research | Key Findings |

|---|---|

| Urea Cycle Disorders | Used as a nitrogen-scavenging drug to excrete excess nitrogen. wikipedia.orgnih.gov |

| Cancer Therapy | Acts as an HDAC inhibitor, inducing apoptosis and cell differentiation in cancer cells. caymanchem.comalzdiscovery.org |

| Neurodegenerative Diseases | Shows neuroprotective effects in models of Parkinson's and Huntington's disease. wikipedia.org |

| Protein Misfolding Diseases | Acts as a chemical chaperone to help correct protein misfolding, for example in cystic fibrosis. caymanchem.com |

| Endoplasmic Reticulum (ER) Stress | Can inhibit ER stress and attenuate cellular injury. nih.gov |

The benzyloxy group is a common structural motif in a wide array of medicinally active compounds. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of a liquid crystal compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, demonstrates the chemical accessibility and interest in the 4-benzyloxyphenyl scaffold. nih.gov

Derivatives containing a benzyloxy substituent have been developed as potent and selective inhibitors of various enzymes. For instance, a series of small molecules with a benzyloxy substituent have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. Similarly, 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives have been identified as multifunctional MAO-B inhibitors.

The benzyloxy group has also been incorporated into other classes of biologically active molecules. For example, hundreds of cocaine analogues have been created, many of which maintain a benzyloxy group connected to the 3-carbon of a tropane (B1204802) ring.

Table 2: Examples of Benzyloxy-Substituted Derivatives in Medicinal Chemistry

| Compound Class | Therapeutic Target/Application |

|---|---|

| Small Molecule Inhibitors | Monoamine Oxidase B (MAO-B) for neurodegenerative diseases. |

| Benzothiazole Derivatives | Multifunctional MAO-B inhibitors for Parkinson's disease. |

| Cocaine Analogues | Research in stimulants. |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy. nih.gov |

| Liquid Crystals | Materials science with potential technological applications. nih.gov |

Structure

3D Structure

Properties

CAS No. |

6638-15-9 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-phenylmethoxyphenyl) butanoate |

InChI |

InChI=1S/C17H18O3/c1-2-6-17(18)20-16-11-9-15(10-12-16)19-13-14-7-4-3-5-8-14/h3-5,7-12H,2,6,13H2,1H3 |

InChI Key |

ZOEUZNCAWXZTMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification Strategies for Butyrate (B1204436) Moiety Incorporation

The ester linkage in 4-(Benzyloxy)phenyl butyrate is formed by the reaction of a phenol (B47542) with a butyric acid derivative. Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, direct esterification often requires specific catalysts or more reactive acylating agents.

Conventional methods for the esterification of phenols, such as 4-(benzyloxy)phenol, typically involve reaction with a more reactive derivative of butyric acid, like butyryl chloride or butyric anhydride.

Acylation with Acid Chlorides/Anhydrides : Phenols react with acyl chlorides or acid anhydrides to form esters. libretexts.orgshout.education The reaction with an acyl chloride, such as butyryl chloride, is often performed in the presence of a base like pyridine to neutralize the hydrogen chloride byproduct. Alternatively, using butyric anhydride can be effective, sometimes accelerated by an acid catalyst. google.comgoogle.com A study on the synthesis of a similar calamitic liquid crystal involved the esterification of 4-benzyloxyphenol using a carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.gov Another efficient method for phenol acylation uses a catalytic amount of TiO2 under solvent-free conditions, reacting the phenol with an acid chloride to achieve high yields.

Table 1: Conventional Esterification Methods for Phenols

| Acylating Agent | Catalyst/Base | Key Features |

|---|---|---|

| Butyryl Chloride | Pyridine or TiO2 | Reaction with pyridine neutralizes HCl byproduct ; TiO2 offers a solvent-free catalytic option. |

| Butyric Anhydride | Strong Acid (e.g., H2SO4) | Can be used to drive the reaction to completion, often at elevated temperatures. google.comgoogle.com |

| Butyric Acid | DCC and DMAP | A coupling agent (DCC) activates the carboxylic acid for reaction with the phenol. nih.gov |

Phase Transfer Catalysis in Ester Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for synthesizing esters, particularly when dealing with reactants in immiscible phases (e.g., an aqueous solution of a carboxylate salt and an organic solution of an alkyl halide). google.com This methodology offers mild reaction conditions, high yields, and operational simplicity. google.com

In the context of forming a butyrate ester, a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the butyrate anion from an aqueous phase to an organic phase. google.com Once in the organic phase, the butyrate anion can react with a suitable substrate. While typically used for alkylating carboxylates, the principles of PTC can be applied to esterification reactions involving phenoxides. The catalyst forms an ion pair with the phenoxide in the aqueous phase, transporting it to the organic phase to react with an acylating agent. sigmaaldrich.com

Introduction of the Benzyloxy Moiety

The benzyloxy group is typically introduced via the Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl (B1604629) halide.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including aryl ethers. jk-sci.commasterorganicchemistry.comyoutube.com The reaction proceeds via an SN2 mechanism where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl or benzyl halide. masterorganicchemistry.com For the synthesis of 4-(benzyloxy)phenyl derivatives, a precursor like 4-hydroxyphenyl butyrate would first be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the corresponding phenoxide. jk-sci.comfrancis-press.com This phenoxide then reacts with a benzyl halide, such as benzyl chloride or benzyl bromide, to form the ether linkage. google.comfrancis-press.com

The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to enhance the rate of the SN2 reaction. jk-sci.com The choice of a primary halide like benzyl chloride is crucial, as secondary or tertiary halides are more prone to undergoing elimination reactions under basic conditions. masterorganicchemistry.com

Table 2: Williamson Ether Synthesis for Benzylation of Phenols

| Phenolic Substrate | Base | Benzylating Agent | Solvent |

|---|---|---|---|

| 4-Hydroxyphenyl Butyrate | NaOH, K2CO3 | Benzyl Chloride | DMF, DMSO |

| Hydroquinone | NaOH | Benzyl Chloride | Methanol |

| 4-Alkoxyphenol | NaH | Benzyl Bromide | THF |

Regioselective Protection and Deprotection Strategies

When hydroquinone is used as a starting material, achieving regioselective mono-benzylation to produce 4-(benzyloxy)phenol is a significant challenge. The reaction of hydroquinone with a benzyl halide under basic conditions can lead to a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct, 1,4-dibenzyloxybenzene. acgpubs.org

Controlling the stoichiometry of the reactants is a primary strategy to favor mono-alkylation. Using a limited amount of the benzyl halide relative to hydroquinone can increase the yield of the mono-ether. A patented method describes dissolving hydroquinone and benzyl chloride completely in a solvent like methanol before adding a base, which is reported to suppress the formation of colored oxidation byproducts and yield pure 4-benzyloxyphenol. google.com Effective mono-O-alkylation of hydroquinone is generally limited to the synthesis of methoxy, ethoxy, and benzyloxy phenols, as longer-chain alkyl halides tend to yield primarily the di-substituted product. acgpubs.org

An alternative strategy involves deprotection. One could, for example, prepare a bis-acylated hydroquinone, such as 1,4-bis(benzoyl)hydroquinone, and then selectively cleave one of the ester groups using an alkali metal alkanolate to yield a 4-hydroxyphenyl benzoate derivative. google.com This demonstrates a regioselective deprotection approach to obtain a mono-functionalized hydroquinone intermediate.

Synthesis of Key Intermediates and Precursors

Synthesis of 4-(Benzyloxy)phenol : This intermediate is prepared by the mono-benzylation of hydroquinone. The reaction is typically carried out by treating hydroquinone with a benzyl halide in the presence of a base. google.com As discussed, careful control of reaction conditions is necessary to maximize the yield of the mono-substituted product and minimize the formation of 1,4-dibenzyloxybenzene. acgpubs.org

Synthesis of 4-Hydroxyphenyl Butyrate : This precursor can be synthesized through the direct, regioselective esterification of hydroquinone. Reacting hydroquinone with a limited amount of an acylating agent like butyryl chloride or butyric anhydride under appropriate conditions can yield the mono-ester. A study focused on synthesizing various hydroquinone ester derivatives achieved this by reacting hydroquinone with different substituted benzoyl chlorides, leading to a mixture of mono- and di-substituted products that could be separated by column chromatography. nih.gov

Green Chemistry Applications in Synthesis (e.g., Ultrasound and Molecular Sieves Assisted Methods)

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of ester synthesis, ultrasound and molecular sieves have emerged as valuable tools.

Ultrasound irradiation can significantly enhance the rate of esterification reactions. The acoustic cavitation generated by ultrasound waves creates localized hot spots with high temperatures and pressures, leading to an increased reaction rate and, in some cases, higher yields.

Molecular sieves, typically zeolites or other porous materials, can improve the efficiency of esterification by removing water, a byproduct of the reaction. According to Le Chatelier's principle, the removal of a product shifts the equilibrium towards the formation of the desired ester, thereby increasing the yield.

While specific studies on the ultrasound and molecular sieve-assisted synthesis of this compound are not extensively documented, the successful application of these techniques in the synthesis of other butyrates, such as ethyl butyrate and methyl butyrate, suggests their potential utility. The combined use of ultrasound and molecular sieves has been shown to improve the synthesis of ethyl butyrate catalyzed by immobilized lipase (B570770).

The following table summarizes the potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Technique | Reagents | Conditions | Potential Advantages |

| Ultrasound-Assisted Esterification | 4-(Benzyloxy)phenol, Butyric Acid, Acid Catalyst | Sonication | Increased reaction rate, potentially lower reaction temperatures, and higher yields. |

| Molecular Sieve-Assisted Esterification | 4-(Benzyloxy)phenol, Butyric Acid, Acid Catalyst, Molecular Sieves (e.g., 4Å) | Stirring at room or elevated temperature | Increased yield due to removal of water byproduct, driving the reaction equilibrium forward. |

| Combined Ultrasound and Molecular Sieves | 4-(Benzyloxy)phenol, Butyric Acid, Acid Catalyst, Molecular Sieves | Sonication | Synergistic effect of increased reaction rate and enhanced equilibrium shift, leading to potentially higher yields in shorter reaction times. |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone for determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework and functional groups present in 4-(Benzyloxy)phenyl butyrate (B1204436).

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

Predicted ¹³C NMR data provides the chemical shifts for each unique carbon atom in the molecule. spectrabase.com This information is critical for confirming the carbon skeleton. The predicted chemical shifts are computed using established algorithms. spectrabase.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ester Carbonyl) | 172.3 |

| Quaternary Aromatic C (Attached to Oxygen of Ester) | 149.8 |

| Quaternary Aromatic C (Attached to Benzyloxy Group) | 144.1 |

| Aromatic CH (Benzyl Group) | 136.9 |

| Aromatic CH (Benzyl Group) | 128.6 |

| Aromatic CH (Benzyl Group) | 128.1 |

| Aromatic CH (Benzyl Group) | 127.5 |

| Aromatic CH (Phenyl Group) | 122.0 |

| Aromatic CH (Phenyl Group) | 115.5 |

| -OCH₂- (Benzylic Carbon) | 70.3 |

| -CH₂- (Butyrate Chain, Alpha to C=O) | 36.2 |

| -CH₂- (Butyrate Chain, Beta to C=O) | 18.4 |

| -CH₃ (Butyrate Chain) | 13.7 |

Table 1: Predicted ¹³C NMR chemical shifts for 4-(Benzyloxy)phenyl butyrate. Data sourced from a computation using the HOSE algorithm. spectrabase.com

IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the ester, ether, and aromatic functionalities.

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Ester C=O | Stretching | ~1760 (for phenyl ester) |

| Aromatic C=C | Stretching | 1600-1450 |

| Ester C-O | Stretching | 1300-1200 |

| Ether C-O | Stretching | 1150-1085 |

Table 2: Expected characteristic IR absorption bands for this compound based on standard functional group frequencies. orientjchem.org

The spectrum would confirm the presence of the ester group via a strong carbonyl (C=O) stretch and C-O stretches. The aromatic rings would be identified by C=C and C-H stretching vibrations, while the butyrate chain and benzyl (B1604629) methylene (B1212753) group would show aliphatic C-H stretching. orientjchem.org

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The aromatic rings in this compound are the primary chromophores. They are expected to exhibit π → π* transitions, resulting in strong absorption bands in the UV region. The presence of the benzyloxy and butyrate ester substituents on the phenyl ring would likely cause a shift in the absorption maxima compared to unsubstituted benzene (B151609). Specific experimental UV-Vis absorption data for this compound is not available in the reviewed literature. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry offers a powerful complement to experimental techniques, providing detailed insight into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. biointerfaceresearch.com By applying functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), the molecule's geometry can be optimized to its lowest energy state. nih.govnih.gov These calculations yield precise data on bond lengths, bond angles, and dihedral angles, creating a detailed three-dimensional model of the molecule. tsijournals.comnih.gov

| Parameter | Information Obtained from DFT |

|---|---|

| Optimized Geometry | Provides the most stable 3D structure of the molecule. |

| Bond Lengths | Calculates the precise distances between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles | Determines the angles between adjacent bonds (e.g., O-C-C, C-C-C). |

| Dihedral Angles | Defines the rotational conformation around bonds, such as the orientation of the phenyl rings. |

Table 3: Typical parameters obtained from DFT calculations for molecular structure analysis. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govresearchgate.net

HOMO : Represents the ability to donate an electron and is associated with reactivity towards electrophiles. In molecules containing benzyloxy groups, the electron density of the HOMO is often concentrated on the aromatic rings. nih.gov

LUMO : Represents the ability to accept an electron and is associated with reactivity towards nucleophiles. The LUMO's electron density is often located on regions that can accommodate an incoming electron. nih.gov

HOMO-LUMO Gap (ΔE) : A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. nih.gov

Analysis of related compounds shows that DFT calculations can effectively model the FMOs. nih.govnih.gov For this compound, this analysis would reveal the distribution of electron density and predict the most probable sites for electrophilic and nucleophilic attack.

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the molecule's electron-donating capability. |

| LUMO Energy | Indicates the molecule's electron-accepting capability. |

| HOMO-LUMO Energy Gap | Correlates with chemical reactivity, polarizability, and kinetic stability. |

Table 4: Key parameters derived from Frontier Molecular Orbital analysis. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the electron density distribution within a molecule, offering profound insights into chemical bonding, intramolecular interactions, and the delocalization of electron density. This analysis translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive, localized framework of Lewis-like structures, consisting of one-center (lone pairs) and two-center (bonds) orbitals.

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of the delocalization and hyperconjugative effects within the molecule, which are crucial for understanding its stability and reactivity.

Detailed Research Findings:

A thorough search of scientific literature and computational chemistry databases was conducted to obtain specific NBO analysis data for this compound. This included searches for detailed research findings, stabilization energies, and data on donor-acceptor and hyperconjugative interactions for this particular compound.

Despite extensive efforts, specific NBO analysis data, including detailed research findings and data tables for this compound, were not found to be publicly available within the searched scientific literature. While numerous studies detail the application of NBO analysis to structurally related compounds such as other phenyl esters and benzyl phenyl ethers, no dedicated computational investigation reporting the NBO analysis of this compound could be retrieved.

Therefore, the presentation of specific data tables and detailed research findings on the donor-acceptor interactions and stabilization energies for this compound is not possible at this time. The generation of such data would require novel, dedicated quantum chemical calculations to be performed on the molecule.

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with Biological Potency

The biological potency of compounds containing the 4-(benzyloxy)phenyl moiety is significantly influenced by modifications to various parts of the molecule. Studies on related structures, such as benzyloxyquinolin-2(1H)-ones and 4-phenoxy-phenyl isoxazoles, have demonstrated that even minor chemical alterations can lead to substantial changes in activity.

In a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives, the nature and position of substituents on both the quinolinone core and the benzyloxy ring were found to be critical for their antiproliferative activity against various cancer cell lines. nih.gov For instance, certain derivatives displayed high potency, with IC₅₀ values less than 1 μM against cell lines such as HL-60, Hep3B, H460, and COLO 205, while showing minimal toxicity to normal human cells. nih.gov One particular compound, 11e, which features specific substitutions, demonstrated nanomolar potency against COLO 205 cancer cells. nih.gov This highlights the profound impact of structural modifications on biological potency.

Similarly, in the development of 4-phenoxy-phenyl isoxazoles as acetyl-CoA carboxylase (ACC) inhibitors, replacing the p-benzyloxy group with other alkoxy groups was explored to enhance flexibility. nih.gov The introduction of various amide and urea (B33335) substituents was aimed at improving lipophilicity and increasing the number of hydrogen bond donors. nih.gov These modifications led to compounds with varying degrees of ACC inhibitory activity, with some exhibiting potent enzymatic inhibition and strong antiproliferative effects against cancer cells. nih.gov

The butyrate (B1204436) portion of 4-(benzyloxy)phenyl butyrate is also significant. Phenylbutyrate (PB) itself is known to be more potent than its metabolite, phenylacetate (B1230308) (PA), in inhibiting growth and inducing programmed cell death in human prostate cancer cell lines. nih.gov This suggests that the length and structure of the alkyl chain are crucial for its biological activity.

Table 1: Antiproliferative Activity of Selected Benzyloxyquinolin-2(1H)-one Derivatives

| Compound | Modifications | Target Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| 7e | Substituted benzyloxyquinolin-2(1H)-one | HL-60 | < 1 |

| 8e | Substituted benzyloxyquinolin-2(1H)-one | Hep3B | < 1 |

| 9b | Substituted benzyloxyquinolin-2(1H)-one | H460 | < 1 |

| 9c | Substituted benzyloxyquinolin-2(1H)-one | COLO 205 | < 1 |

| 11e | Substituted benzyloxyquinolin-2(1H)-one | COLO 205 | Nanomolar potency |

Impact of Substituents on Target Affinity and Selectivity

The introduction of different substituents to the core structure of this compound analogs has a pronounced effect on their affinity and selectivity for biological targets. Research on 4-(phenoxy) and 4-(benzyloxy)benzamides as inhibitors of the mono-ADP-ribosyltransferase PARP10/ARTD10 has shed light on these relationships. nih.gov

In this study, modifications to the linker between the aromatic rings were explored. The identification of a 4-(benzyloxy)benzamide (B74015) derivative, compound 32, which exhibited potent and selective inhibition of ARTD10 with an IC₅₀ of 230 nM, underscores the importance of the benzyloxy moiety for target binding. nih.gov This compound was also able to rescue HeLa cells from ARTD10-induced cell death, demonstrating its cellular efficacy. nih.gov The detailed investigation of a series of derivatives provided a deeper understanding of the structural requirements for ARTD10 inhibition. nih.gov

Furthermore, the selectivity of these compounds is a critical aspect. For example, the benzyloxyquinolin-2(1H)-one derivatives were highly potent against cancer cells but did not affect normal human cells, indicating a favorable selectivity profile. nih.gov This selectivity is likely governed by the specific interactions between the substituents on the compound and the binding pocket of the target protein.

Rational Design Principles Based on SAR Data

The data gathered from structure-activity relationship studies form the foundation for the rational design of new and improved compounds. By understanding which structural features are essential for activity and selectivity, medicinal chemists can design molecules with enhanced therapeutic properties.

For instance, the development of 4-hydroxytamoxifen (B85900) analogues was guided by SAR principles. mdpi.com By employing McMurry reactions to couple 4,4'-dihydroxybenzophenone (B132225) with various carbonyl compounds, a series of analogues were synthesized. mdpi.com The finding that methoxy-substituents led to a smaller cytotoxic effect compared to their phenol (B47542) counterparts provided a clear design principle: the presence of a hydroxyl group is crucial for enhanced ROS-related activity. mdpi.com

Similarly, the design of 4-phenoxy-phenyl isoxazoles as ACC inhibitors was based on a hit compound identified through high-throughput virtual screening. nih.gov The subsequent synthetic efforts focused on modifying the alkoxy and amide/urea substituents to optimize properties like flexibility, lipophilicity, and hydrogen bonding capacity, all of which are key considerations in rational drug design. nih.gov The synthesis of 4-phenylbutyric acid itself has been optimized through various methods, including the reaction of benzene (B151609) with butyrolactone in the presence of a catalyst like aluminum chloride, to ensure efficient production for further derivatization and study. googleapis.comgoogle.comgoogle.com

Molecular Interactions with Biological Macromolecules

Molecular Docking Studies and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is frequently employed to forecast the binding affinity and mode of interaction between a ligand, such as 4-(benzyloxy)phenyl butyrate (B1204436), and a target protein. unar.ac.idresearchgate.net

The analysis of protein-ligand interactions reveals the specific forces that govern the binding of a ligand to a protein's active site. youtube.com These interactions can be broadly categorized as polar (involving charges) and non-polar. youtube.com For derivatives of 4-(benzyloxy)phenyl butyrate, molecular docking studies have been instrumental in elucidating these interactions. For instance, in studies involving similar benzoheterocyclic compounds, docking simulations have helped identify key amino acid residues within the target protein's active site that interact with the ligand. unar.ac.id These interactions often include hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the protein-ligand complex. researchgate.net

Binding affinity, often quantified by the binding score or dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and a protein. unair.ac.idnih.gov Molecular docking studies provide estimations of these binding affinities. For example, in a study of phenylthiourea (B91264) derivatives, which share structural similarities with the phenyl group in this compound, docking simulations yielded binding scores that indicated significant inhibitory potential against the target receptor. unair.ac.idresearchgate.net The orientation of the ligand within the binding pocket is also a critical aspect determined through docking, revealing how the molecule fits and which of its functional groups are positioned to interact with the protein. unar.ac.id

Enzyme Inhibition and Activation Mechanisms

This compound and its related compounds have been investigated for their ability to inhibit or, in some cases, activate various enzymes. The mechanism of this modulation is often linked to the specific interactions observed in molecular docking studies.

Table 1: Effects of 4-Phenylbutyrate (B1260699) (a related compound) on HDAC-related cellular processes

| Cellular Process | Effect of 4-Phenylbutyrate | References |

|---|---|---|

| Cell Proliferation | Inhibition | nih.govactivemotif.jp |

| Cell Differentiation | Induction | nih.govactivemotif.jp |

| Apoptosis | Induction | nih.govactivemotif.jp |

Pancreatic lipase (B570770) is a key enzyme in the digestion of dietary fats. nih.govtu-dortmund.de The inhibition of this enzyme is a therapeutic strategy for managing obesity. nih.govtu-dortmund.de While direct studies on this compound are limited, research on related butyrate compounds and other lipase inhibitors provides insights. For instance, butyric acid itself can cause competitive inhibition of lipase. nih.gov Molecular docking studies on other lipase inhibitors have shown that they can bind to the active site of pancreatic lipase, often interacting with the catalytic serine residue. researchgate.net The inhibition can be competitive, where the inhibitor competes with the substrate for the active site. researchgate.net Some compounds can act synergistically with known lipase inhibitors like orlistat (B1677487) to enhance the inhibitory effect. farmaceut.org

Table 2: Investigated Lipase Inhibitors and their Mechanisms

| Inhibitor Type | Mechanism of Inhibition | References |

|---|---|---|

| Synthetic (e.g., phosphonates, boronic acids) | Interact directly with the enzyme | nih.govresearchgate.net |

| Natural (e.g., polyphenols, saponins) | Can postpone lipolysis via adsorption | nih.gov |

| Orlistat | Forms a covalent bond with the active site serine | nih.gov |

Cytochrome P450 (CYP) enzymes are a large family of proteins involved in the metabolism of a wide variety of compounds, including drugs. nih.gov Lanosterol (B1674476) 14α-demethylase (CYP51) is a specific CYP enzyme that is essential for sterol biosynthesis in fungi and is a primary target for azole antifungal agents. nih.govnih.govwikipedia.org While there is no direct evidence of this compound interacting with lanosterol 14α-demethylase, studies on how other compounds interact with this enzyme can be informative. Molecular docking has been used to understand the binding of azole inhibitors to the active site of CYP51. nih.gov These inhibitors coordinate with the heme iron atom in the active site, preventing the enzyme from metabolizing its natural substrate, lanosterol. nih.govrcsb.org Studies on butyrate have shown that it can affect the activity of other CYP enzymes, suggesting that butyrate derivatives could potentially interact with the CYP system. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Phenylbutyrate (4-PBA) |

| Sodium Phenylbutyrate |

| Orlistat |

| Lanosterol |

| Azole antifungal agents |

| Butyric acid |

| Phenylthiourea derivatives |

Monoamine Oxidase-B (MAO-B) Inhibitory Kinetics

Monoamine oxidase-B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, including dopamine (B1211576). researchgate.net Its inhibition is a significant therapeutic strategy, particularly for neurodegenerative conditions like Parkinson's disease. researchgate.netresearchgate.net Derivatives of 4-(benzyloxy)phenyl have been identified as potent and selective inhibitors of MAO-B. researchgate.netnih.gov

In one study, a series of 4-(Benzyloxy)phenyl derivatives were synthesized and evaluated for their MAO-B inhibitory activity. nih.gov A lead compound from this series, 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride, demonstrated exceptionally high potency against MAO-B. nih.gov Further kinetic analyses have consistently shown that compounds based on the 4-(benzyloxy)phenyl scaffold act as competitive and reversible inhibitors of MAO-B. researchgate.netnih.govnih.gov This mode of inhibition suggests that these molecules compete with the natural substrate for binding at the enzyme's active site. nih.gov

The kinetic parameters for several potent 4-(benzyloxy)phenyl derivatives have been determined, highlighting their efficacy. For instance, compound 3h, a 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivative, showed an IC₅₀ value of 0.062 µM. nih.gov Kinetic studies revealed its inhibition was competitive and reversible. nih.gov Similarly, other derivatives, designated S5 and S16, displayed competitive inhibition with K_i values of 0.155 µM and 0.721 µM, respectively. researchgate.net Molecular modeling studies suggest that these compounds fit effectively into the active site of MAO-B near the FAD cofactor, with stability being conferred by pi-pi stacking interactions with key amino acid residues like Tyr398 and Tyr326. researchgate.netnih.gov

MAO-B Inhibitory Kinetics of 4-(Benzyloxy)phenyl Derivatives

| Compound Derivative | Parameter | Value | Inhibition Type | Source |

|---|---|---|---|---|

| 4-((4-(Trifluoromethyl)benzyl)oxy)phenyl)methanaminium chloride | IC₅₀ | 0.009 µM | Competitive | nih.gov |

| Compound 3h | IC₅₀ | 0.062 µM | Competitive, Reversible | nih.gov |

| Compound S5 | K_i | 0.155 ± 0.050 µM | Competitive, Reversible | researchgate.net |

| Compound S16 | K_i | 0.721 ± 0.074 µM | Competitive, Reversible | researchgate.net |

Receptor Interactions (e.g., PPARα Agonism, G-protein-coupled receptors)

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors to regulate gene expression. nih.gov The PPARα isoform is a key regulator of lipid metabolism and inflammation, making it an attractive therapeutic target for metabolic disorders. nih.govwikipedia.org Research has led to the development of a 4-benzyloxy-benzylamino chemotype as an efficacious, potent, and isoform-selective PPARα agonist. nih.gov These agonists are being explored as potential leads for treating retinal disorders associated with inflammation and vascular leakage. nih.gov Structural studies indicate that this chemotype represents a departure from traditional fibrate drugs, which also target PPARα. nih.gov

G-protein-coupled Receptors (GPCRs)

The butyrate moiety of this compound is known to interact with G-protein-coupled receptors (GPCRs). nih.gov Specifically, butyrate can act as a ligand for a subset of GPCRs, particularly those belonging to the Gαi family. nih.gov This interaction represents one of the primary mechanisms through which butyrate exerts its cellular effects, with the other major pathway being the inhibition of histone deacetylase (HDAC) enzymes. nih.gov The activation of GPCRs by butyrate can trigger downstream signaling cascades, such as the protein kinase B (Akt) pathway, influencing various cellular processes. nih.gov Therefore, the GPCR ligand activity of its butyrate component is a potential mechanism of action for this compound.

Other Enzyme Systems (e.g., Acetylcholinesterase, 5-Lipoxygenase, EGFR Kinase)

Acetylcholinesterase (AChE)

Acetylcholinesterase is a pivotal enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. nih.govresearchgate.net Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. researchgate.net While direct studies on this compound are limited, related compounds containing the benzyloxyphenyl core have been investigated as AChE inhibitors. mdpi.com The mechanism of AChE inhibitors can be reversible or irreversible, and they can be competitive or non-competitive, often binding to either the catalytic active site or a peripheral anionic site on the enzyme. nih.govmdpi.com

5-Lipoxygenase (5-LOX)

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators. nih.govnih.gov As such, inhibiting 5-LOX is a therapeutic strategy for inflammatory conditions. nih.gov Structure-based drug design has led to the synthesis of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as inhibitors of 5-LOX. nih.gov In-silico predictions were supported by biological results, which identified several compounds with significant inhibitory activity. nih.gov

5-LOX Inhibitory Activity of 4-(Benzyloxy)phenyl Derivatives

| Compound Derivative | Parameter | Value | Source |

|---|---|---|---|

| Compound 4k (a 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivative) | IC₅₀ | 8 µM | nih.gov |

Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. nih.gov Abnormal EGFR activation is linked to the progression of many cancers. nih.gov While this compound itself is not identified as a direct EGFR kinase inhibitor, the related compound 4-phenylbutyrate (4-PB) has been shown to interact synergistically with EGFR tyrosine kinase inhibitors (RTKi). nih.gov Studies on glioblastoma and medulloblastoma cell lines demonstrated that combining 4-PB with the RTKi gefitinib (B1684475) or vandetanib (B581) resulted in enhanced cell killing and reduced clonogenic survival compared to the individual drugs alone. nih.gov This suggests that while not a direct inhibitor, the butyrate structure may beneficially modulate pathways that enhance the efficacy of targeted EGFR therapies. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient information to generate an article on the biochemical pathways and cellular mechanisms of action for the chemical compound “this compound” that adheres to the specific outline provided.

Extensive searches for "this compound" and its acronym, BPOB, in relation to the requested topics—including endoplasmic reticulum (ER) stress, oxidative stress, Heat Shock Protein (Hsp70) expression via Elongator and STAT-3 signaling, Carnitine Palmitoyltransferase 1A (CPT1A) gene transcription, and the Unfolded Protein Response (UPR)—did not yield specific research findings for this particular compound.

The majority of the available research in these areas focuses on a related but structurally distinct compound, 4-phenylbutyrate (4-PBA). While 4-PBA has been studied for its effects on cellular stress responses and gene regulation, these findings cannot be directly attributed to this compound without specific experimental evidence.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the biochemical pathways and cellular mechanisms of "this compound" as requested in the provided outline at this time. Further research specifically investigating this compound is needed to elucidate its biological activities.

Biochemical Pathways and Cellular Mechanisms of Action

Impact on Metabolic Homeostasis

The compound and its analogs, chiefly 4-phenylbutyrate (B1260699) (PBA), exert significant influence over the body's metabolic balance, particularly in the regulation of lipids and glucose. This is achieved through the modulation of key metabolic pathways and signaling molecules.

Regulation of Lipid Metabolism (e.g., De Novo Lipogenesis, Fatty Acid β-oxidation)

4-phenylbutyrate (PBA) has been shown to modulate lipid metabolism through several mechanisms, primarily by inhibiting fat creation and promoting fat breakdown. nih.govnih.gov Research indicates that PBA can suppress adipogenesis, the process by which fat cells differentiate and mature. nih.gov In studies using 3T3-L1 preadipocytes, treatment with PBA led to a decrease in lipid accumulation and the secretion of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown. nih.govnih.gov This anti-adipogenic effect is linked to its role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress, a condition associated with obesity. nih.govnih.gov

Furthermore, PBA and its parent compound, butyric acid, are recognized for their ability to stimulate fatty acid β-oxidation, the metabolic process that breaks down fatty acids to produce energy. nih.govnih.gov The metabolism of PBA itself proceeds through β-oxidation, where it is broken down into phenylacetate (B1230308) (PA). nih.gov This process involves a sequence of four enzymatic steps: dehydrogenation, hydration, a second dehydrogenation, and thiolytic cleavage, which shortens the acyl-CoA chain by two carbons and generates acetyl-CoA for the citric acid cycle. nih.gov By promoting this oxidative pathway, PBA helps to reduce the accumulation of lipids. nih.gov Evidence from various studies supports the view that PBA can downregulate de novo lipogenesis (the synthesis of new fatty acids) and ameliorate lipotoxicity. nih.govnih.govresearchgate.net For instance, in a mouse model of acute hepatic dyslipidemia, PBA inhibited hepatic lipid accumulation by preventing ER stress and facilitating the secretion of apolipoprotein B, a key component of lipid-transporting particles. nih.gov

Table 1: Effects of 4-Phenylbutyrate (PBA) on Lipid Metabolism

| Metabolic Process | Effect of PBA | Key Findings | References |

|---|---|---|---|

| Adipogenesis | Inhibition | Decreased lipid accumulation and adiponectin secretion in preadipocytes. nih.govnih.gov | nih.gov, nih.gov |

| De Novo Lipogenesis | Downregulation | Reduces the synthesis of new fatty acids, helping to prevent hepatic lipid accumulation. nih.govnih.gov | nih.gov, nih.gov |

| Fatty Acid β-oxidation | Stimulation | Promotes the breakdown of fatty acids for energy. nih.govnih.gov | nih.gov, nih.gov |

Influence on Glucose Homeostasis and Insulin (B600854) Signaling

PBA demonstrates significant potential in improving glucose control and insulin function. nih.gov Studies on animal models of type 2 diabetes have shown that oral treatment with PBA can markedly reduce severe hyperglycemia in both fasting and fed states. nih.govnih.gov This improvement in glucose homeostasis is accompanied by a decrease in hyperinsulinemia, suggesting enhanced insulin sensitivity. nih.govnih.gov The mechanism is closely tied to its function as a chemical chaperone, which alleviates the ER stress that characterizes type 2 diabetes. nih.gov By reducing ER stress, PBA helps to restore normal protein folding and cellular function, which can improve insulin signaling and β-cell function. nih.govnih.gov

In a mouse model of obesity and type 2 diabetes, PBA treatment not only improved glucose homeostasis but also reduced the formation of amyloid deposits in pancreatic islets, a pathological hallmark of the disease associated with β-cell dysfunction. nih.govnih.gov Furthermore, in rats subjected to a high-fat diet, which typically induces insulin resistance and cognitive deficits, PBA administration was found to restore hippocampal insulin content and insulin receptor levels. nih.gov This suggests that PBA can counteract the negative effects of a high-fat diet on the brain's insulin signaling pathways, which are crucial for both metabolic regulation and cognitive function. nih.gov

Immunomodulatory and Anti-inflammatory Signaling Pathways

The compound family demonstrates notable immunomodulatory and anti-inflammatory properties. A study on 4-(Benzyloxy)phenol (4-BOP), a related compound, explored its activity in macrophages infected with Mycobacterium tuberculosis. nih.gov The study found that 4-BOP induced the production of the anti-inflammatory cytokine IL-35, which in turn activated the JAK1/STAT3 signaling pathway. nih.gov This cascade led to increased phagosome-lysosome fusion, enhancing the clearance of intracellular mycobacteria. nih.gov

Similarly, 4-phenylbutyrate (PBA) has been shown to possess potent anti-inflammatory effects by inhibiting ER stress. researchgate.net In an experimental model of lupus, PBA treatment significantly reduced levels of anti-dsDNA antibodies and the pro-inflammatory cytokine TNF-α. nih.gov This was associated with a marked improvement in the suppressive capacity of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov PBA also decreased the population of activated T and B lymphocytes. nih.gov In models of rheumatoid arthritis, PBA has been observed to alleviate inflammatory symptoms by inhibiting the activation of NF-κB and mitogen-activated protein kinase. researchgate.net It also suppresses retinal neuroinflammation by reducing the expression of inflammatory cytokines and glial fibrillary acidic protein (GFAP) following photo-stress. mdpi.com

Neurobiological Interactions and Neuroprotective Mechanisms (e.g., Gut-Brain Axis Modulation)

4-phenylbutyrate exhibits broad-spectrum neuroprotective effects, making it a subject of interest for various neurodegenerative diseases. semanticscholar.orgnih.govdavidpublisher.com Its neuroprotective actions are largely attributed to its roles as a chemical chaperone and an HDAC inhibitor. semanticscholar.orgnih.gov By alleviating ER stress, PBA can prevent the accumulation of misfolded proteins, a common factor in the pathology of diseases like Parkinson's and DYT1 dystonia. semanticscholar.orgnih.govharvard.edu For example, PBA has been shown to suppress neuronal cell death caused by the accumulation of Parkin-associated endothelin receptor-like receptor (Pael-R), a factor in Parkinson's disease. nih.gov

In animal models of Parkinson's disease, PBA administration attenuated the depletion of striatal dopamine (B1211576) and protected tyrosine hydroxylase-positive neurons in the substantia nigra from cell death. nih.govnih.gov It also mitigated motor impairments and oxidative stress. nih.gov In the context of Dravet syndrome, PBA was found to enhance the folding and trafficking of wildtype GABA-A receptors, increasing GABA-evoked currents and thereby reducing brain excitability and seizures. nih.gov Furthermore, PBA has demonstrated protective effects in models of neonatal hypoxic-ischemic brain injury by reducing neuronal apoptosis and brain tissue loss. frontiersin.org

The compound also plays a role in the gut-brain axis. Butyrate (B1204436), a short-chain fatty acid produced by gut microbial fermentation, is known to influence brain function. nih.gov It can cross the blood-brain barrier, where it can modulate neuroinflammation and neurotransmitter secretion, highlighting the intricate communication between the gut and the brain. nih.gov

Table 2: Neuroprotective Mechanisms of 4-Phenylbutyrate (PBA)

| Mechanism | Effect | Disease Model Application | References |

|---|---|---|---|

| ER Stress Reduction | Prevents misfolded protein accumulation and apoptosis. | Parkinson's Disease, Dystonia, Hypoxic-Ischemic Injury | semanticscholar.org, nih.gov, frontiersin.org, harvard.edu |

| HDAC Inhibition | Increases transcription of neuroprotective genes (e.g., antioxidants, chaperones). | Parkinson's Disease | nih.gov |

| GABA Receptor Trafficking | Enhances function of inhibitory GABA-A receptors. | Dravet Syndrome | nih.gov |

| Anti-inflammatory Action | Suppresses neuroinflammation and glial activation. | Retinal Degeneration, Parkinson's Disease | nih.gov, mdpi.com |

Role as a Chemical Chaperone

A primary and extensively documented mechanism of action for 4-phenylbutyrate (PBA) is its function as a chemical chaperone. semanticscholar.orgwikipedia.org Chemical chaperones are small molecules that stabilize protein conformation, prevent protein aggregation, and facilitate the proper folding and trafficking of proteins within the cell. frontiersin.org PBA effectively mitigates ER stress, which occurs when unfolded or misfolded proteins accumulate in the endoplasmic reticulum, triggering the unfolded protein response (UPR). nih.govnih.gov

This chaperone activity is fundamental to many of PBA's therapeutic effects. In models of glaucoma, PBA was shown to reduce the aggregation of mutant myocilin, restore its secretion, and rescue cells from ER stress-induced apoptosis. nih.govarvojournals.orgscience.gov In cystic fibrosis research, PBA helps stabilize the misfolded ΔF508-CFTR protein, allowing it to traffic to the cell membrane and function as a chloride channel. wikipedia.org This action alleviates ER stress and has been shown to correct defective cAMP-dependent signaling in cell models of dystonia. harvard.edu By reducing the burden of misfolded proteins, PBA has been shown to inhibit adipogenesis, prevent hepatic lipid accumulation, and protect against neuronal cell death across a range of disease models. nih.govnih.govnih.gov

Prodrug Design and Bioconversion Strategies for Butyrate Based Compounds

Rationale for Prodrug Derivatization to Enhance Pharmacokinetic Properties

The primary motivation for converting butyrate (B1204436) into a prodrug form, such as 4-(Benzyloxy)phenyl butyrate, is to overcome its significant pharmacokinetic drawbacks. Butyric acid and its salts have several properties that limit their systemic efficacy when administered orally.

Key challenges with oral butyrate administration include:

Rapid Metabolism: Butyrate is rapidly metabolized in the gut and liver, which means only a small fraction of the administered dose reaches systemic circulation. nih.govnih.gov

Short Half-Life: The compound is quickly cleared from the bloodstream, making it difficult to maintain therapeutic concentrations over a sustained period. nih.govnih.gov

Poor Oral Bioavailability: Due to its rapid metabolism and clearance, the amount of active butyrate that reaches the target tissues after oral administration is very low. nih.gov

Unpleasant Odor and Taste: Butyrate has a notoriously foul smell and taste, which can lead to poor patient compliance. nih.govbiocentury.com

Prodrug derivatization, such as the esterification of butyric acid to form this compound, aims to mask the undesirable properties of the parent molecule. This chemical modification can increase the compound's lipophilicity, potentially enhancing its absorption and distribution. researchgate.net By attaching butyrate to a carrier molecule, the resulting prodrug can bypass the initial rapid metabolism, improve bioavailability, and mask the unpleasant organoleptic properties. nih.govbiocentury.com The goal is for the prodrug to be absorbed intact and then release the active butyrate systemically. nih.gov

Design of Carrier-Linked and Bioprecursor Prodrugs

Prodrugs are broadly classified based on their design and activation mechanism. The design of butyrate prodrugs like this compound falls into the category of carrier-linked prodrugs.

Carrier-Linked Prodrugs: In this design, the active drug (butyrate) is covalently bonded to a carrier molecule, often through an ester linkage. researchgate.netnih.gov In the case of this compound, the butyric acid is linked to a 4-(benzyloxy)phenol carrier. This carrier is chosen to modify the physicochemical properties of the parent drug, such as increasing its stability and lipophilicity to improve membrane permeability. researchgate.net The bond is designed to be cleaved in vivo, releasing both the active drug and the carrier molecule, which should ideally be inert and easily excreted. nih.gov Other examples of this strategy include tributyrin, where three butyrate molecules are attached to a glycerol (B35011) backbone, and O-butyryl-L-serine (SerBut), where butyrate is esterified to the amino acid L-serine. nih.govbiocentury.com

Bioprecursor Prodrugs: These are compounds that are metabolized through endogenous pathways into the active drug. While this compound is primarily a carrier-linked prodrug, the broader field of butyrate derivatives includes compounds that could be considered bioprecursors. For instance, 4-phenylbutyrate (B1260699) (a different compound) is itself active but is also metabolized via β-oxidation to phenylacetate (B1230308), which also has biological activity. nih.gov The design of bioprecursor prodrugs relies on predictable metabolic pathways to generate the desired therapeutic agent.

The strategy of using an ester bond, as seen in this compound, is a common and effective approach in prodrug design because of the ubiquitous presence of esterase enzymes in the body that can facilitate the release of the active drug. researchgate.netacs.org

Enzymatic and Metabolic Cleavage Mechanisms for Active Moiety Release

The therapeutic efficacy of a prodrug like this compound depends on the efficient cleavage of its ester bond to release the active butyrate moiety. This process is primarily mediated by a class of hydrolytic enzymes.

Enzymatic Hydrolysis: The principal mechanism for the activation of ester-based prodrugs is enzymatic hydrolysis. researchgate.netacs.org The body contains a wide variety of esterase enzymes, such as carboxylesterases, butyrylcholinesterase, and paraoxonase, which are abundant in the plasma, liver, and other tissues. researchgate.net These enzymes recognize and cleave the ester linkage in this compound, releasing butyric acid and the 4-(benzyloxy)phenol carrier. The rate and extent of this cleavage can vary depending on the specific esterase involved and its tissue distribution. acs.org

Metabolic Fate: Once released, butyrate enters its normal metabolic pathways. It can be used as an energy source by cells or act as a histone deacetylase (HDAC) inhibitor, which is one of its primary mechanisms of therapeutic action. biorxiv.orgnih.gov The carrier moiety, 4-(benzyloxy)phenol, would subsequently be metabolized, likely through pathways common for phenolic compounds, such as glucuronidation or sulfation, to facilitate its excretion from the body. The metabolic pathway for the related compound 4-phenylbutyrate involves β-oxidation, a process catalyzed by enzymes like medium-chain acyl-CoA dehydrogenase. nih.gov

The design of the prodrug must ensure that the ester bond is stable enough to allow for absorption but labile enough to be cleaved efficiently by endogenous enzymes to release the active drug at the desired site of action. acs.org

In Vitro Bioconversion Studies

To validate the prodrug concept, in vitro studies are conducted to confirm the release of the active compound under simulated physiological conditions. While specific bioconversion data for this compound is not widely published, results from studies on other butyrate ester prodrugs provide a clear framework for how such evaluations are performed and what outcomes are expected. These studies typically involve incubating the prodrug in simulated gastric fluid, simulated intestinal fluid, or in the presence of biological matrices like plasma or cell cultures, which contain the necessary enzymes for hydrolysis. nih.govbiorxiv.org

Table 1: Representative In Vitro Release of Butyrate from a Prodrug Micelle Formulation

This table shows data from an experiment on butyrate-prodrug micelles (Neg-ButM), demonstrating the slow, sustained release of butyrate in simulated biological fluids. The negligible release in simulated gastric fluid (SGF) and slow release in simulated intestinal fluid (SIF) indicate the prodrug's stability in the upper gastrointestinal tract. biorxiv.org

Table 2: Pharmacokinetic Parameters of Different Oral Butyrate Formulations

This table presents comparative pharmacokinetic data from a human clinical trial involving three different butyrate formulations, including the prodrug tributyrin. It highlights how different formulations affect the bioavailability (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax) of butyrate in the blood. Such studies are the ultimate validation of a prodrug's design to enhance pharmacokinetic properties.

Future Research and Translational Applications of this compound

The scientific community is increasingly interested in the therapeutic potential of this compound, a chemical compound with a structure that suggests a wide range of possible biological activities. While research on this specific molecule is still in its early stages, its parent compound, 4-phenylbutyrate (4-PBA), has been extensively studied. 4-PBA is known for its role as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which helps to correct protein misfolding. These properties give 4-PBA a broad range of therapeutic effects, from cancer treatment to managing neurodegenerative diseases. nih.govnih.govfrontiersin.org

This article explores the future research directions and translational perspectives for this compound. It focuses on the development of new, more targeted therapies, the use of advanced computer models to predict its effects, the study of its interactions with complex biological systems, and the creation of high-throughput screening methods to quickly test new variations of the molecule. By exploring these areas, scientists hope to unlock the full therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.